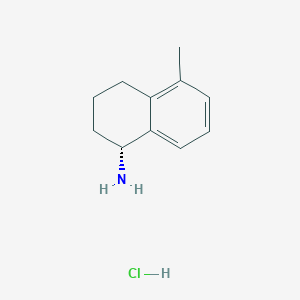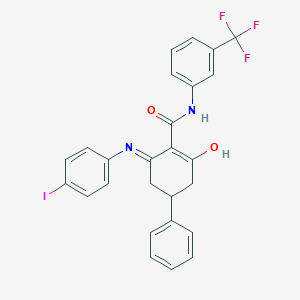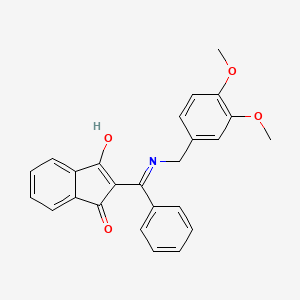
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione, commonly known as 2-EPI, is a novel heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of indane-1,3-dione and is composed of two aromatic rings and two nitrogen atoms, making it a highly versatile compound. 2-EPI has been found to have a wide range of biological and chemical properties, making it an attractive candidate for use in various research areas.
Applications De Recherche Scientifique
2-EPI has been studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological and chemical properties that make it an attractive candidate for use in various research areas. For example, 2-EPI has been studied for its potential use as an antioxidant. It has been found to possess strong antioxidant activity and may be useful in the treatment of oxidative stress-related diseases. Additionally, 2-EPI has been studied for its potential use in the treatment of cancer. It has been found to possess cytotoxic activity against a variety of cancer cell lines.
Mécanisme D'action
The mechanism of action of 2-EPI is not yet fully understood. However, it is believed that its biological and chemical properties are due to its ability to interact with various cellular components, such as proteins and membranes. Specifically, 2-EPI has been found to interact with proteins by forming hydrogen bonds with them, which can lead to the inhibition of their activity. Additionally, 2-EPI has been found to interact with membranes by forming hydrophobic interactions, which can lead to the disruption of the membrane structure and function.
Biochemical and Physiological Effects
2-EPI has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, 2-EPI has been found to possess neuroprotective and hepatoprotective activities. Furthermore, 2-EPI has been found to possess anticonvulsant and anti-diabetic activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-EPI is a highly versatile compound that has a wide range of biological and chemical properties. This makes it an attractive candidate for use in various research areas. Additionally, 2-EPI is relatively easy to synthesize, which makes it a convenient choice for lab experiments. However, 2-EPI is not without its limitations. For example, it is a relatively unstable compound, which can make it difficult to work with in lab experiments. Additionally, 2-EPI is not as widely studied as some other compounds, which can make it difficult to find reliable information about its properties.
Orientations Futures
2-EPI is a highly versatile compound that has a wide range of potential applications in various scientific fields. As such, there are numerous potential future directions that could be taken with this compound. For example, further research could be conducted to better understand the mechanism of action of 2-EPI and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-EPI as an antioxidant or anti-cancer agent. Furthermore, further research could be conducted to explore the potential of 2-EPI as a neuroprotective or hepatoprotective agent. Finally, further research could be conducted to explore the potential of 2-EPI as an anticonvulsant or anti-diabetic agent.
Méthodes De Synthèse
2-EPI can be synthesized via a number of different methods. One of the most common methods is a two-step reaction involving the condensation of 4-ethoxyphenylhydrazine and acetone, followed by the reaction of the resulting hydrazone with indane-1,3-dione. This method yields 2-EPI with a yield of up to 97%. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine and indane-1,3-dione in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method yields 2-EPI with a yield of up to 95%.
Propriétés
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-2-28-18-14-12-17(13-15-18)25-22(16-8-4-3-5-9-16)21-23(26)19-10-6-7-11-20(19)24(21)27/h3-15,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSBHZHPMKVIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)










